N-Ethyl-3,4-difluoroaniline
Overview
Description
N-Ethyl-3,4-difluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the nitrogen atom is substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3,4-difluoroaniline can be achieved through several methods. One common approach involves the difluoroalkylation of aniline derivatives. For instance, the reaction of 3,4-difluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the use of a visible-light organo-photocatalytic system working via oxidative quenching, providing access to a wide range of difluoroalkyl anilines under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
N-Ethyl-3,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: this compound derivatives have been investigated for their potential local anesthetic activity.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Ethyl-3,4-difluoroaniline exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s lipophilicity, stability, and reactivity. These properties can affect how the compound interacts with enzymes, receptors, and other biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
3,4-Difluoroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
2,4-Difluoroaniline: Fluorine atoms are positioned differently on the benzene ring.
2,3,4-Trifluoroaniline: Contains an additional fluorine atom compared to N-Ethyl-3,4-difluoroaniline.
Uniqueness: this compound is unique due to the presence of both ethyl and difluoro groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-ethyl-3,4-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONUZXEGYMTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592906 | |
Record name | N-Ethyl-3,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136491-15-1 | |
Record name | N-Ethyl-3,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-3,4-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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